molecular formula C24H36O3 B599462 (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate CAS No. 10211-88-8

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate

Cat. No.: B599462
CAS No.: 10211-88-8
M. Wt: 372.549
InChI Key: PMIMJUQRBDTHBT-NGWDOLKVSA-N
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Description

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is a steroidal compound that belongs to the class of pregnanes. These compounds are characterized by their pregnane skeleton, which is a core structure found in many biologically active steroids. This particular compound features a formyl group at the 20th position, a hydroxyl group at the 3rd position, and an acetate ester at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate typically involves multiple steps starting from a suitable steroid precursor. Common synthetic routes may include:

    Oxidation: Introduction of the formyl group at the 20th position through selective oxidation.

    Hydroxylation: Introduction of the hydroxyl group at the 3rd position using specific hydroxylating agents.

    Acetylation: Formation of the acetate ester at the 3rd position through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for steroidal compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to a hydroxyl group.

    Substitution: Substitution reactions at the hydroxyl or acetate positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of 20-carboxy-3-hydroxy-5-pregnene 3-O-Acetate.

    Reduction: Formation of 20-hydroxy-3-hydroxy-5-pregnene 3-O-Acetate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Steroid receptors, enzymes involved in steroid metabolism.

    Pathways: Modulation of gene expression, inhibition of inflammatory pathways, induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (3beta,20S)-20-Hydroxy-3-hydroxy-5-pregnene 3-O-Acetate: Lacks the formyl group at the 20th position.

    (3beta,20S)-20-Carboxy-3-hydroxy-5-pregnene 3-O-Acetate: Contains a carboxylic acid group instead of a formyl group at the 20th position.

    (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene: Lacks the acetate ester at the 3rd position.

Uniqueness

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIMJUQRBDTHBT-NGWDOLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747827
Record name (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10211-88-8
Record name (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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